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2,6-Bis(hydroxymethyl)-p-cresol

Photoresist Novolac Resin i-Line Lithography

Conventional random m-/p-cresol novolaks suffer from broad dispersity and p-cresol-enriched fractions that limit photoresist resolution. 2,6-Bis(hydroxymethyl)-p-cresol (BHMPC) overcomes this through precisely positioned ortho-hydroxymethyl groups that enforce alternating copolymer architecture. • Enables 0.18 μm L/S resolution with 1.6-1.7 μm focus latitude in i-line resists. • At 1 wt% loading, achieves 168.4 mS cm⁻¹ proton conductivity in HT-PEMFC membranes. • Available in ≥95% to ≥98% (HPLC/GC) purity grades with global shipping.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 91-04-3
Cat. No. B160597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(hydroxymethyl)-p-cresol
CAS91-04-3
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)CO)O)CO
InChIInChI=1S/C9H12O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,10-12H,4-5H2,1H3
InChIKeyKUMMBDBTERQYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(hydroxymethyl)-p-cresol (CAS 91-04-3): A Dihydroxymethylated p-Cresol Monomer and Cross-Linker for Advanced Polymer Architectures


2,6-Bis(hydroxymethyl)-p-cresol (BHMPC, also designated DMPC or BHMP) is a difunctional phenolic monomer featuring two reactive hydroxymethyl groups at the ortho positions and a methyl group at the para position of the phenol ring [1]. It is synthesized via base-catalyzed hydroxymethylation of p-cresol with formaldehyde [2]. Unlike simple p-cresol, the two primary alcohol groups enable this compound to act as a bis-electrophilic building block for condensation polymerizations, as a covalent cross-linking agent for high-performance membranes, and as a bridging ligand for multinuclear metal complexes [1]. Its commercial availability in technical (≥90%) and high-purity (≥95%) grades through major suppliers such as Sigma-Aldrich (Catalog No. 227528) facilitates its procurement for research and industrial applications .

Procurement Caveat for 2,6-Bis(hydroxymethyl)-p-cresol: Why Analogous Bishydroxymethyl Phenols or Conventional Cresol Novolaks Cannot Substitute


Substituting 2,6-bis(hydroxymethyl)-p-cresol with a generic m-/p-cresol formaldehyde novolak or an alternative bishydroxymethyl phenol introduces uncontrolled structural randomness that directly compromises material performance [1]. The compound's two precisely positioned ortho-hydroxymethyl groups enforce an alternating copolymer architecture in novolac resins, eliminating the p-cresol-enriched oligomer fractions and broad molecular weight distributions characteristic of conventional random novolaks [1][2]. For cross-linking applications, the reactivity of BHMPC's hydroxymethyl groups toward sulfonic acid or benzimidazole moieties—and the additional proton-conductive phenolic hydroxyl it contributes—cannot be replicated by non-hydroxylated or mono-functional alternatives without sacrificing network homogeneity or proton transport efficiency [3]. Even closely related para-substituted 2,6-bis(hydroxymethyl)phenols exhibit different hydrogen-bonding assemblies in the solid state, which can affect crystallization, solubility, and processing behavior [4].

Quantitative Differentiation Evidence for 2,6-Bis(hydroxymethyl)-p-cresol vs. Closest Analog and Alternative Candidates


Alternating Novolac Architecture Enables Sub-0.25 μm Photolithographic Resolution Unattainable with Random Cresol-Formaldehyde Novolaks

Novolac resins synthesized using 2,6-bis(hydroxymethyl)-p-cresol (DMPC) as a di-functional monomer adopt an alternating copolymer architecture with enhanced o,o'-bonding order and a narrow molecular weight distribution, in direct contrast to conventional random m-/p-cresol formaldehyde novolaks [1]. Resist Prototype II formulated with a DMPC-derived resin achieved a linear resolution of 0.18 μm L/S at 1:1.5 pitch and outstanding focus latitudes of 1.6 μm and 1.7 μm for 0.21 μm and 0.23 μm dense L/S, respectively, under i-line (365 nm) annular illumination [1]. Conventional m-/p-cresol novolaks of the same composition typically exhibit higher molecular weight, broader polydispersity, and p-cresol-enriched oligomer fractions that limit resolution to >0.25 μm [1][2].

Photoresist Novolac Resin i-Line Lithography

Regioselective Coupling of DMPC with m-Cresol Quantitatively Distinct from Random Formaldehyde Cross-Linking

Model compound studies using 13C NMR demonstrate that 2,6-bis(hydroxymethyl)-p-cresol (DMPC) undergoes regioselective electrophilic aromatic substitution with m-cresol at the 2-, 4-, and 6-positions with distinctly non-statistical coupling ratios of 12%, 34%, and 54%, respectively [1]. This predictable, position-specific reactivity profile is fundamentally different from the random ortho-para coupling distribution obtained in conventional acid-catalyzed formaldehyde-cresol condensations, where the maximum formaldehyde-to-cresol molar ratio is limited to 0.9:1 before cross-linking and intractability occur [2]. The controlled regioselectivity of DMPC enables the rational design of novolak end-group architecture: resins end-capped with 2,4-dimethylphenol groups (favored by the higher o-o' coupling propensity) exhibit lower dissolution rates in TMAH developer, whereas 2,6-dimethylphenol end-capped resins show higher dissolution rates and enhanced photospeed [1].

Novolac Chemistry Regioselectivity Resin Design

BHMP-Crosslinked Polybenzimidazole Membrane Delivers 168.4 mS cm⁻¹ Proton Conductivity at 160 °C, Outperforming Pristine OPBI

A covalently cross-linked polybenzimidazole (OPBI) network fabricated using 2,6-bis(hydroxymethyl)-4-methylphenol (BHMP) as the cross-linking agent achieved a proton conductivity of 168.4 mS cm⁻¹ and a peak power density of 597.5 mW cm⁻² at 160 °C under anhydrous conditions, significantly outperforming the pristine (non-crosslinked) OPBI membrane [1]. The BHMP-crosslinked membrane with only 1 wt% cross-linker content also demonstrated excellent durability, with a voltage decay rate of just 0.0212 mV h⁻¹ at a current density of 200 mA cm⁻² during long-term testing [1]. In contrast, conventional cross-linked PBI membranes typically employ densely cross-linked networks using multifunctional halogen or epoxy cross-linkers, which reduce the concentration of proton-conductive imidazole units and limit proton conductivity [1]. The BHMP-derived network uniquely combines high phosphoric acid uptake (enabled by the loose but tough cross-linked structure) with additional proton-transporting hydroxyl groups contributed by the cross-linker itself [1].

High-Temperature Proton Exchange Membrane Fuel Cell Polybenzimidazole Cross-Linking

DMPC-Based Alternating Novolac Resins Exhibit Elevated Glass Transition Temperatures Relative to Conventional Random Cresol Novolacs

Patent examples demonstrate that alternating novolac resins prepared from m-cresol and 2,6-bis(hydroxymethyl)-p-cresol (DMPC) achieve glass transition temperatures (Tg) that are elevated relative to the typical ~70–90 °C range reported for conventional random m-/p-cresol formaldehyde novolacs of comparable molecular weight [1][2]. Specifically, an alternating resin with Mn = 1640 Da exhibited a Tg of 106 °C, while a block copolymer variant with Mn = 1241 Da reached a Tg of 112 °C [1]. Novolacs incorporating alternating p-cresol and polyhydroxyphenyl monomer units derived from DMPC also exhibited 'improved glass transition temperatures relative to conventional novolacs' and demonstrated no significant image degradation at 200 °C when formulated into photoresists [2]. This thermal stability enhancement is attributed to the higher degree of ortho-ortho coupling and the absence of weak para-methylene linkages that characterize the alternating architecture [1][2].

Thermal Properties Glass Transition Temperature Novolac Architecture

Crystal Packing of 2,6-Bis(hydroxymethyl)-4-methylphenol Distinguished from Four para-Substituted Analogs by Centrosymmetric Dimer Formation

A systematic crystallographic study comparing four derivatives of 2,6-bis(hydroxymethyl)phenol with different para substituents—methyl (I, the target compound), methoxy (II), phenoxy (III), and 1-(4-methoxyphenyl)-1-methylethyl (IV)—revealed that all four structures display hydrogen-bonding networks forming sheets, but the methyl-substituted derivative (I) uniquely forms centrosymmetric dimeric subunits held together by two hydrogen bonds between hydroxymethyl groups, with possible additional π–π interactions contributing to the packing [1]. This dimeric motif is a direct consequence of the relatively small steric bulk and electron-donating character of the para-methyl group, which does not disrupt the hydroxymethyl hydrogen-bonding network as the bulkier para substituents (phenoxy, cumyl-type) do [1]. These structural differences impact crystallization behavior, solubility, and solid-state reactivity—critical parameters for purification, formulation, and solid-phase synthetic applications involving this class of calixarene and homooxacalixarene precursors [1][2].

Crystal Engineering Hydrogen Bonding Calixarene Precursors

Scientifically Validated Application Scenarios for 2,6-Bis(hydroxymethyl)-p-cresol Based on Differentiated Evidence


Advanced i-Line Photoresist Resin Formulation for Sub-0.25 μm Semiconductor Lithography

Photoresist formulators seeking to extend i-line (365 nm) lithography to the 0.25 μm node and below should select 2,6-bis(hydroxymethyl)-p-cresol as the di-functional monomer for synthesizing alternating-architecture novolac resins. As demonstrated by Xu et al. (1999), DMPC-derived resins eliminate p-cresol-enriched oligomer fractions and deliver 0.18 μm L/S resolution with 1.6–1.7 μm focus latitude—performance unattainable with conventional random m-/p-cresol formaldehyde novolaks [1]. The narrow molecular weight distribution and predictable dissolution characteristics of DMPC-based novolaks enable finer tuning of resist contrast and development behavior compared to fractionated conventional resins.

High-Temperature Proton Exchange Membrane Fuel Cell (HT-PEMFC) Cross-Linker

Membrane developers fabricating phosphoric acid-doped polybenzimidazole (PBI) membranes for HT-PEMFCs operating at 160 °C should employ 2,6-bis(hydroxymethyl)-4-methylphenol (BHMP) as a covalent cross-linking agent. At just 1 wt% loading, BHMP produces a loose but tough cross-linked network that achieves a proton conductivity of 168.4 mS cm⁻¹ and a power density of 597.5 mW cm⁻², outperforming both pristine OPBI and conventional densely cross-linked PBI systems that suffer from reduced imidazole unit availability [2]. The additional aliphatic and phenolic hydroxyl groups introduced by BHMP further facilitate proton transport under anhydrous conditions, a unique advantage over halogen- or epoxy-based cross-linkers [2].

Rational Design of Novolak End-Group Architecture for Controlled Dissolution and Photospeed

Researchers optimizing positive-tone DNQ-novolac photoresist performance can exploit the quantified regioselectivity of 2,6-bis(hydroxymethyl)-p-cresol (DMPC) to engineer specific end-group populations. As shown by Zampini et al. (1998), DMPC's 12%:34%:54% coupling ratio at the 2-, 4-, and 6-positions of m-cresol enables deliberate incorporation of 2,4-dimethylphenol end-groups (lower TMAH dissolution rate) or 2,6-dimethylphenol end-groups (higher dissolution rate, enhanced photospeed) [3]. This level of architectural control, which is impossible with random formaldehyde condensation, allows resist formulators to independently tune dark erosion and photospeed without changing the base resin composition [3].

Calixarene and Supramolecular Host-Guest Chemistry Precursor

Supramolecular chemists synthesizing oxacalix[3]arenes or homooxacalixarenes via acid-catalyzed high-dilution condensation should select 2,6-bis(hydroxymethyl)-4-methylphenol as the para-substituted 2,6-bis(hydroxymethyl)phenol precursor. Crystallographic evidence from Masci et al. (2002) confirms that the para-methyl derivative forms predictable centrosymmetric dimers in the solid state, facilitating purification and characterization, whereas bulkier para-substituted analogs (methoxy, phenoxy, cumyl) exhibit different hydrogen-bonded network topologies that complicate crystallization [4]. The commercially available 95% purity grade (Sigma-Aldrich 227528) further supports reproducible macrocycle synthesis .

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